molecular formula C8H11N3O B12521638 3-Amino-4-methoxybenzenecarboximidamide CAS No. 736094-85-2

3-Amino-4-methoxybenzenecarboximidamide

Cat. No.: B12521638
CAS No.: 736094-85-2
M. Wt: 165.19 g/mol
InChI Key: ORKYNVPGGHFFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxybenzenecarboximidamide is a high-purity chemical intermediate with the CAS Registry Number 736094-85-2 . This compound, with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, is characterized by its carboximidamide functional group, which makes it a valuable building block in organic synthesis and medicinal chemistry research . It is supplied as a solid with a calculated density of 1.283 g/cm³ . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Its structural features are of significant interest in the development of novel active compounds. The global market for specialized chemical intermediates like this compound is projected to grow, driven by demand in pharmaceutical innovation and the development of targeted therapies . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

736094-85-2

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H11N3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H3,10,11)

InChI Key

ORKYNVPGGHFFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 4 Methoxybenzenecarboximidamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Approaches to the Benzenecarboximidamide Core

The primary functional group in the target molecule is the carboximidamide, or amidine, group. A standard and effective retrosynthetic disconnection for an amidine involves breaking the carbon-nitrogen bonds, which points to a nitrile (-C≡N) as the immediate precursor. This transformation is a well-established method in organic synthesis. Therefore, 3-Amino-4-methoxybenzenecarboximidamide can be retrosynthetically derived from 3-amino-4-methoxybenzonitrile (B112837). This approach is highly convergent, as the core aromatic structure with its substituents is assembled first, followed by the conversion of the nitrile to the amidine in the final step.

Strategies for Introducing Amino and Methoxy (B1213986) Groups

Further deconstruction of the key intermediate, 3-amino-4-methoxybenzonitrile, involves addressing the amino (-NH2) and methoxy (-OCH3) groups. A common and reliable strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group (-NO2). This functional group interconversion (FGI) leads to the precursor 3-nitro-4-methoxybenzonitrile.

The synthesis of this nitro-substituted intermediate can be envisioned from a simpler, halogenated aromatic compound. A logical disconnection involves the methoxy group, which can be installed via a nucleophilic aromatic substitution reaction. This leads back to a readily available starting material such as 4-chloro-3-nitrobenzonitrile, where a chlorine atom serves as a good leaving group for substitution by a methoxide (B1231860) source.

This multi-step retrosynthetic pathway is summarized in the table below.

Table 1: Retrosynthetic Pathway for this compound
Target/IntermediateDisconnection/FGIPrecursor(s)
This compoundAmidine Formation3-Amino-4-methoxybenzonitrile
3-Amino-4-methoxybenzonitrileFunctional Group Interconversion (FGI)3-Nitro-4-methoxybenzonitrile
3-Nitro-4-methoxybenzonitrileNucleophilic Aromatic Substitution4-Chloro-3-nitrobenzonitrile + Methoxide Source

Classical and Contemporary Synthetic Routes

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis hinges on the successful execution of key reactions, particularly the final amidination step.

Amidination Reactions

The conversion of a nitrile to an amidine is a cornerstone of this synthesis. Several methods exist, with the Pinner reaction being the most classical and widely employed technique.

The Pinner reaction provides a reliable two-step pathway from a nitrile to an amidine. wikipedia.org First described by Adolf Pinner in 1877, this acid-catalyzed reaction involves treating a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). wikipedia.orgnih.gov

The mechanism proceeds in two distinct stages:

Formation of the Pinner Salt : The nitrile (e.g., 3-amino-4-methoxybenzonitrile) is treated with an alcohol (commonly ethanol or methanol) and a stream of dry HCl gas. The acid protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol. nih.gov This results in the formation of an imino ester hydrochloride, also known as a Pinner salt. nrochemistry.comorganic-chemistry.org It is crucial to maintain strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the intermediate to form an ester. wikipedia.orgnrochemistry.com Low temperatures are also favored to prevent the decomposition of the thermodynamically unstable salt. wikipedia.org

Ammonolysis : The isolated Pinner salt is then treated with ammonia (B1221849) (or an amine) to form the desired amidine. nrochemistry.comyoutube.com The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alcohol moiety to yield the final amidine hydrochloride product.

Table 2: Typical Conditions for the Pinner Reaction
StepReactantsReagentsKey ConditionsProduct
1. Imidate FormationAromatic Nitrile, Alcohol (e.g., Ethanol)Anhydrous Hydrogen Chloride (gas)Anhydrous solvent (e.g., chloroform, excess alcohol), Low temperature (e.g., 0 °C)Imino ester hydrochloride (Pinner Salt)
2. AmidinationImino ester hydrochlorideAmmonia (gas or solution in alcohol)Cooling, followed by stirring at room temperatureAmidine hydrochloride

While the Pinner reaction is robust, variants using different acid promoters, such as Lewis acids, have also been developed. nih.gov

The second stage of the Pinner reaction is a specific example of the broader class of reactions where nitriles or their derivatives react with ammonia. Direct conversion of nitriles to amidines by reaction with ammonia is possible but often requires harsh conditions or specific catalysts, as the nitrile itself is not as electrophilic as the Pinner salt intermediate. Therefore, the two-step Pinner protocol remains the more practical and widely used laboratory method for the synthesis of a variety of amidines from nitriles. nrochemistry.com

Formation of the Aromatic Core with Pre-existing Functionalities

Amination of Halogenated Methoxybenzamides/Nitriles

One potential, albeit not specifically documented, method for producing 3-amino-4-methoxybenzonitrile involves the direct amination of a halogenated precursor like 3-bromo-4-methoxybenzonitrile or 3-chloro-4-methoxybenzonitrile . This chemical transformation is typically accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. Such a reaction would necessitate the use of an ammonia surrogate or a protected amine in the presence of a palladium or copper catalyst. Although this is a standard and powerful method in organic synthesis for creating aryl amines, specific examples and detailed reaction conditions for the amination of a halogenated 4-methoxybenzonitrile at the 3-position are not prevalent in the surveyed scientific literature.

Reductive Pathways for Nitro Precursors

A more thoroughly documented and reliable method for introducing the amino group is through the reduction of a nitro precursor. This synthetic route involves the initial preparation of 4-methoxy-3-nitrobenzonitrile , followed by the chemical reduction of the nitro group to form the desired amine.

Catalytic hydrogenation stands as a widely employed and highly efficient method for the reduction of nitro groups. This process involves the reaction of the nitro compound with hydrogen gas in the presence of a suitable metal catalyst.

For the specific reduction of 4-methoxy-3-nitrobenzonitrile, a range of catalysts can be utilized. Palladium on carbon (Pd/C) is a frequent choice, typically used in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. Other effective catalysts include platinum on carbon (Pt/C) and Raney nickel . The optimization of reaction conditions, including hydrogen pressure, temperature, and catalyst loading, is crucial for achieving complete conversion and a high yield. Furthermore, bimetallic nanoparticles, for instance, composed of copper and nickel, have demonstrated efficacy in the hydrogenation of structurally similar substituted nitroaromatic compounds. wikipedia.org

Table 1: Illustrative Hydrogenation Conditions for Nitroarene Reduction

Catalyst Solvent Temperature (°C) Pressure (atm)
10% Pd/C Ethanol 25-50 1-5
5% Pt/C Ethyl Acetate 25-60 1-5
Raney Nickel Methanol 50-100 10-50
Cu/Ni Nanoparticles Ethanol 140 H₂

This table presents typical conditions for nitroarene reduction and would necessitate optimization for the specific substrate.

In addition to catalytic hydrogenation, various chemical reducing agents can be employed to convert a nitro group into an amine. These methods are particularly advantageous when the molecule contains other functional groups that might be sensitive to hydrogenation conditions.

Commonly used chemical reducing agents for this transformation include metals in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) . Another effective approach is the use of sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) . These reactions are generally conducted in a protic solvent system, like a mixture of ethanol and water. The careful selection of the reducing agent is paramount to prevent the unintended reduction of the nitrile functional group.

Methoxy Group Installation and Modification

The methoxy group at the 4-position of the benzene (B151609) ring can be introduced at different points in the synthetic sequence. A common and logical strategy is to install it prior to the reduction of the nitro group.

O-Alkylation Reactions

The methoxy group can be readily introduced via an O-alkylation reaction, specifically through a Williamson ether synthesis. This reaction involves treating a phenolic precursor with a methylating agent in the presence of a base. In the context of synthesizing 4-methoxy-3-nitrobenzonitrile, the appropriate starting material would be 4-hydroxy-3-nitrobenzonitrile .

The reaction is typically initiated by the deprotonation of the phenolic hydroxyl group using a suitable base, such as sodium hydride (NaH) , potassium carbonate (K₂CO₃) , or sodium hydroxide (B78521) (NaOH) , which generates the corresponding phenoxide anion. This nucleophilic phenoxide is then reacted with a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) , to yield the desired methoxy ether. The choice of solvent is also a key parameter, with polar aprotic solvents like dimethylformamide (DMF) or acetone often being employed.

Table 2: Typical Reagents for O-Alkylation of 4-hydroxy-3-nitrobenzonitrile

Methylating Agent Base Solvent
Methyl Iodide (CH₃I) Potassium Carbonate (K₂CO₃) Acetone
Dimethyl Sulfate ((CH₃)₂SO₄) Sodium Hydroxide (NaOH) Water/DCM

Conversion of 3-amino-4-methoxybenzonitrile to this compound

With the key intermediate, 3-amino-4-methoxybenzonitrile, in hand, the final synthetic step is the transformation of the nitrile group into a carboximidamide (amidine). A well-established and reliable method for this conversion is the Pinner reaction. epa.govnih.gov

The Pinner reaction proceeds by treating a nitrile with an alcohol under acidic conditions, typically with anhydrous hydrogen chloride (HCl) , to form an imino ester hydrochloride, commonly referred to as a Pinner salt. epa.gov This intermediate is then subjected to ammonolysis to produce the final carboximidamide.

The initial step of this process would involve passing dry HCl gas through a solution of 3-amino-4-methoxybenzonitrile in an anhydrous alcohol, such as ethanol, at reduced temperatures. This would lead to the formation of the corresponding ethyl imidate hydrochloride . In the subsequent step, this Pinner salt would be treated with a solution of ammonia in alcohol. The ammonia acts as a nucleophile, displacing the ethoxy group to form this compound. It is important to emphasize that while the Pinner reaction is a general and effective method for the synthesis of amidines from nitriles, the specific reaction conditions for this particular substrate would require experimental optimization.

Etherification Methodologies

The introduction of the methoxy group at the C4 position of the benzene ring is a critical step in the synthesis of this compound. A common and versatile method for forming the aryl ether linkage is the Williamson ether synthesis. wikipedia.orgjk-sci.com This reaction typically involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org In the context of synthesizing the target molecule, a plausible precursor would be a 3-amino-4-hydroxybenzonitrile derivative. The phenolic hydroxyl group can be deprotonated with a suitable base to form the more nucleophilic phenoxide, which then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired 4-methoxy substituent.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective in deprotonating the phenol (B47542). masterorganicchemistry.com Alternatively, weaker bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be employed, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. jk-sci.com The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion attacks the carbon of the alkyl halide. wikipedia.org Therefore, primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions. wikipedia.org

Table 1: Common Reagents and Solvents for Williamson Ether Synthesis

Base Methylating Agent Solvent
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)Acetone
Sodium Hydroxide (NaOH)Methyl Tosylate (CH₃OTs)Dimethylformamide (DMF)

Chemo- and Regioselective Synthesis

The synthesis of this compound presents challenges in controlling chemo- and regioselectivity due to the presence of multiple reactive functional groups: an amino group, a methoxy group, and a carboximidamide precursor (likely a nitrile).

Control of Functional Group Reactivity

During the synthesis, the reactivity of the amino group often needs to be managed to prevent unwanted side reactions. For instance, during the etherification of a 3-amino-4-hydroxybenzonitrile precursor, the amino group could potentially compete with the hydroxyl group in reacting with the methylating agent. To ensure selective O-methylation, the amino group can be protected using a suitable protecting group, such as an acetyl or a tert-butyloxycarbonyl (Boc) group. This protecting group can then be removed in a subsequent step after the etherification is complete.

Similarly, when converting the nitrile group to the carboximidamide, typically via the Pinner reaction, the amino group's basicity might interfere with the acidic conditions of the reaction. wikipedia.orgjk-sci.com The Pinner reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt, which is then reacted with ammonia to yield the amidine. wikipedia.orgjk-sci.com The amino group on the benzene ring could be protonated under these acidic conditions, potentially affecting the reactivity of the nitrile group. Careful control of the reaction conditions or the use of a protecting group on the amine may be necessary to achieve the desired transformation.

Influence of Steric and Electronic Factors on Synthesis Efficiency

Both steric and electronic factors play a significant role in the efficiency of the synthetic steps. In the Williamson ether synthesis, the accessibility of the phenolic oxygen and the electrophilic carbon of the methylating agent is important. While methylating agents are generally small, significant steric hindrance around the hydroxyl group could slow down the reaction. masterorganicchemistry.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve sustainability.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. wikipedia.org Reactions with high atom economy are desirable as they generate less waste. chembam.com Addition reactions, for example, have 100% atom economy in theory. The conversion of a nitrile to a carboximidamide via the Pinner reaction, followed by ammonolysis, can be analyzed for its atom economy.

Pinner Reaction and Ammonolysis: R-C≡N + R'OH + HCl → [R-C(=NH₂⁺Cl⁻)OR'] [R-C(=NH₂⁺Cl⁻)OR'] + NH₃ → R-C(=NH)NH₂ + R'OH + HCl

Another metric, the E-factor, quantifies the amount of waste produced per unit of product. libretexts.org A lower E-factor indicates a more environmentally friendly process. libretexts.org By choosing high-yielding reactions and minimizing the use of stoichiometric reagents and solvents, the E-factor can be significantly reduced. libretexts.org

Solvent Selection and Waste Minimization

Solvents are a major contributor to waste in chemical processes. nih.gov The selection of greener solvents is a key aspect of sustainable synthesis. Traditional solvents used in reactions like the Williamson ether synthesis (e.g., DMF, DMSO) can be toxic and difficult to dispose of. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or newer generation bio-based solvents. nih.govmdpi.comorientjchem.org For instance, recent developments have shown the use of deep eutectic solvents (DESs) as sustainable media for amine synthesis. mdpi.com Another approach is to use solvents that are easily recyclable. orientjchem.org

Chemical Reactivity and Transformation of 3 Amino 4 Methoxybenzenecarboximidamide

Reactivity of the Imidamide Functionality

The imidamide group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement makes the central carbon atom electrophilic and susceptible to a variety of nucleophilic attacks and cyclization reactions.

The imidamide functionality is susceptible to hydrolysis, particularly under basic conditions. Studies on benzamidinium compounds, which are the protonated form of benzamidines prevalent under physiological or acidic conditions, show that they undergo hydrolysis at room temperature in aqueous base to yield the corresponding primary amide. researchgate.net The rate of this hydrolysis is significantly influenced by pH, increasing as the solution becomes more alkaline. For instance, the half-life for unsubstituted benzamidinium is approximately 300 days at pH 9, but this shortens dramatically to 6 days at pH 11 and just 15 hours at pH 13. researchgate.netchemrxiv.org

The predominant mechanism for this transformation involves the nucleophilic attack of a hydroxide (B78521) ion (HO⁻) on the neutral benzamidine (B55565) molecule. researchgate.net Even at lower pH values where the protonated benzamidinium ion is the major species, the pathway involving the attack on the small equilibrium concentration of the neutral benzamidine is dominant. researchgate.net For 3-Amino-4-methoxybenzenecarboximidamide, hydrolysis would lead to the formation of 3-amino-4-methoxybenzamide.

Table 1: Hydrolysis of Benzamidine

ReactantConditionsProductReaction Type
This compoundAqueous Base (e.g., NaOH)3-Amino-4-methoxybenzamideNucleophilic Acyl Substitution (Hydrolysis)

The carbon atom of the imidamide group is electrophilic and is a target for nucleophilic attack. This is the initial step in many reactions of amidines, including substitution and cyclization. The reaction begins with the attack of a nucleophile on the C=N double bond, which proceeds through a tetrahedral intermediate. libretexts.orgmsu.edu The stability and subsequent reaction pathway of this intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, reactions with amines or alkoxides at the imidoyl carbon are known to lead to substitution products, where the attacking nucleophile replaces one of the groups on the imidamide. rsc.org The rate and mechanism can be complex, sometimes showing catalysis by a second molecule of the attacking amine. rsc.orgrsc.org

Amidines can react with carbonyl compounds or their equivalents, such as orthoesters, to form a variety of products. Orthoesters, which can be considered protected forms of carboxylic acids, react with amino-containing compounds to generate new heterocyclic structures or amidine derivatives. rsc.orgresearchgate.net For example, the condensation of 3-amino-2-phenyl-4(3H)-quinazolinone with triethyl orthoacetate proceeds via an initial reaction at the amino group. rsc.org Given the structure of this compound, it can react with orthoesters in a dual manner. The aromatic amine can react to form an amidine, or the imidamide group can participate in cyclocondensation, particularly with 1,3-dicarbonyl compounds, to form heterocyclic systems like pyrimidines. researchgate.netnih.gov

Table 2: Representative Reaction with an Orthoester

Reactant 1Reactant 2ConditionsPotential Product Class
This compoundTriethyl orthoformateAcid catalyst (e.g., Acetic Acid)Quinazolinone derivatives

The bifunctional nature of this compound, possessing both an amino group and an imidamide group in a specific ortho arrangement, makes it an excellent precursor for synthesizing fused heterocyclic systems. A prominent example is the synthesis of quinazolinones. The reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst is a known method for preparing quinazolin-4(3H)-ones. researchgate.net By analogy, the reaction of this compound with an orthoester would involve the aromatic amino group and the imidamide functionality acting together to build the quinazoline (B50416) ring, resulting in a substituted 4-iminoquinazoline, which may subsequently hydrolyze to the corresponding quinazolinone.

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) attached to the benzene (B151609) ring is a potent nucleophile and directing group, influencing the sites of further substitution on the aromatic ring and participating directly in reactions like acylation and sulfonylation.

The aromatic amino group of this compound can be readily acylated or sulfonylated. Acylation is typically performed using acylating agents like acetic anhydride (B1165640) or benzoyl chloride. For the structurally related compound 2,4-diaminoanisole, selective acylation of the amino group ortho to the methoxy (B1213986) group is possible. googleapis.com This suggests that under controlled conditions, the aromatic amine of this compound can be selectively acylated to produce the corresponding acetamide (B32628) or benzamide (B126) derivative. Similarly, sulfonylation with reagents like benzenesulfonyl chloride can occur at the amino group. googleapis.com These reactions are fundamental for introducing new functionalities and building more complex molecular architectures. For example, the synthesis of 3-amino-4-methoxyacetanilide is a key industrial process, often starting from precursors that are nitrated and then reduced. google.comglobethesis.com

Table 3: Acylation and Sulfonylation of the Aromatic Amino Group

ReactantReagentProductReaction Type
This compoundAcetic Anhydride3-Acetamido-4-methoxybenzenecarboximidamideAcylation
This compoundBenzenesulfonyl Chloride3-(Benzenesulfonamido)-4-methoxybenzenecarboximidamideSulfonylation

Diazotization and Coupling Reactions

The primary aromatic amine functionality of this compound allows it to undergo diazotization reactions. This process involves the treatment of the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. ucalgary.caorganic-chemistry.orgbyjus.com The resulting diazonium salt is a versatile intermediate in organic synthesis. organic-chemistry.orgcore.ac.uk

The general mechanism for the diazotization of a primary aromatic amine begins with the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. ucalgary.cabyjus.com The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which subsequently undergoes tautomerization and dehydration to yield the stable aryl diazonium ion. ucalgary.cabyjus.com

Table 1: General Scheme of Diazotization

ReactantReagentsProduct
Primary Aromatic AmineNaNO2, HClAryl Diazonium Chloride
0-5 °C

These diazonium salts are valuable precursors for a range of synthetic transformations, including Sandmeyer and Schiemann reactions for the introduction of halides, and can participate in azo coupling reactions with electron-rich aromatic compounds to form azo dyes. organic-chemistry.orgcore.ac.uk The stability of aryl diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring. libretexts.org

Condensation Reactions

The primary amino group of this compound can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. acs.orglibretexts.org These acid-catalyzed reactions typically result in the formation of an imine (also known as a Schiff base) and a molecule of water. acs.orgbeilstein-journals.org

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. libretexts.org Subsequent proton transfer and elimination of water lead to the formation of the C=N double bond of the imine. libretexts.org The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. beilstein-journals.org

Table 2: General Condensation Reaction of a Primary Amine with a Ketone

ReactantsConditionsProduct
Primary Amine, KetoneAcid CatalystImine, Water

This reactivity allows for the facile derivatization of the amino group, which can be a key step in the synthesis of more complex molecules, including various heterocyclic systems. libretexts.org

Metal-Catalyzed C-N Bond Forming Reactions

The amino group of this compound can also be a substrate in metal-catalyzed carbon-nitrogen (C-N) bond-forming cross-coupling reactions. These reactions are powerful tools for the synthesis of N-aryl compounds. beilstein-journals.orgresearchgate.net Palladium and copper catalysts are commonly employed in these transformations, which typically involve the coupling of an amine with an aryl halide or triflate. beilstein-journals.orgrsc.org

Reactivity of the Methoxy Group

Dealkylation Reactions

The methoxy group (-OCH3) on the aromatic ring can undergo dealkylation, typically through ether cleavage reactions. This transformation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The N-dealkylation of amines is also a known chemical transformation, which can be challenging due to the stability of the C-N bond. nih.gov While less common for aryl methyl ethers under mild conditions, this reaction can be a potential side reaction under harsh acidic conditions or a desired transformation to unmask a phenol (B47542) group.

Stability and Participation in Aromatic Electrophilic Substitution

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic π-system. wikipedia.orgyoutube.com This electron-donating nature significantly activates the benzene ring towards electrophilic aromatic substitution (EAS), making it much more reactive than benzene itself. msu.eduyoutube.com

The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.orgyoutube.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is stabilized by the oxygen of the methoxy group when the electrophile attacks at the ortho or para positions. youtube.com

Interplay Between Functional Groups

The reactivity of this compound is a result of the combined electronic effects of its three functional groups.

Amino Group (-NH2): Like the methoxy group, the primary amino group is a powerful activating, ortho, para-directing group due to the resonance donation of its lone pair of electrons into the benzene ring. ucalgary.carsc.org

Methoxy Group (-OCH3): As mentioned, this is also a strong activating, ortho, para-directing group. wikipedia.orgyoutube.com

Carboximidamide Group (-C(=NH)NH2): The electronic nature of the carboximidamide (amidine) group is more complex. While the nitrogen atoms have lone pairs, the group as a whole can be electron-withdrawing due to the influence of the imine and amine functionalities. numberanalytics.com Generally, amidine derivatives are valuable in medicinal chemistry and as building blocks for heterocycles. nih.gov The amidine group itself can act as a nucleophile. semanticscholar.org

The positions of the substituents on the benzene ring are crucial. The amino group is at position 3, and the methoxy group is at position 4. In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effects of both the amino and methoxy groups will strongly influence the position of substitution. The positions ortho to the amino group are 2 and 4. The positions ortho to the methoxy group are 3 and 5, and the para position is 6.

Given the strong activation by both the amino and methoxy groups, the ring is highly susceptible to electrophilic attack. The directing effects of the two groups are reinforcing for position 5 (ortho to the methoxy group and meta to the amino group) and position 2 (ortho to the amino group and meta to the methoxy group). However, the steric hindrance and the combined electronic effects would need to be considered to predict the major product of an electrophilic aromatic substitution reaction. Due to the high reactivity conferred by the amino group, protection of this group (e.g., by acetylation to form an amide) is often necessary to control reactions like nitration or halogenation and to avoid polysubstitution. ucalgary.calibretexts.org

Through-Bond and Through-Space Electronic Effects

The electronic characteristics of this compound are governed by the interplay of through-bond and through-space interactions originating from its substituent groups: the amino (-NH2), methoxy (-OCH3), and carboximidamide (-C(=NH)NH2) moieties. These effects dictate the molecule's electron density distribution, reactivity, and spectroscopic properties.

The carboximidamide group, on the other hand, is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen atoms and the potential for resonance delocalization away from the ring.

Table 1: Hammett Substituent Constants (σ) for Amino and Methoxy Groups

Substituentσ_metaσ_para_
-NH₂-0.16-0.66
-OCH₃+0.12-0.27

Data sourced from multiple literature reports. These values indicate that both groups are electron-donating, particularly at the para position.

For this compound, the amino group is para to the carboximidamide, and the methoxy group is meta. The strong electron-donating character of the amino group at the para position will significantly influence the reactivity of the carboximidamide moiety.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. wikipedia.org In this compound, the amino, methoxy, and potentially a protected carboximidamide group can all act as DMGs.

The relative directing ability of these groups is crucial in predicting the outcome of a DoM reaction. The generally accepted hierarchy for relevant directing groups is: -CONR₂ > -OCONR₂ > -NHR (protected) > -OCH₃. uwindsor.ca The amidine group itself can also direct metalation. The specific site of metalation on the this compound ring would depend on the reaction conditions and whether the amino and carboximidamide groups are protected.

Assuming the primary amino group is protected, for instance as a pivaloyl amide (-NHCOtBu), it would become a powerful DMG. In a competition between the protected amino group and the methoxy group, the protected amino group would likely direct lithiation to the C2 position.

Table 2: Regioselectivity in Directed Ortho Metalation of a Model Compound (N-pivaloyl-3-amino-4-methoxyaniline)

Directing GroupPosition of LithiationMajor Product after Electrophilic Quench (E+)
-NHCOtBuC22-E-3-pivaloylamino-4-methoxyaniline
-OCH₃C55-E-3-pivaloylamino-4-methoxyaniline

This table is a predictive representation based on the known directing abilities of the functional groups.

The carboximidamide group, particularly when N-substituted, can also direct ortho-lithiation. The outcome of DoM on this compound would therefore be highly dependent on the specific protecting groups employed and the reaction conditions, which could be tuned to achieve selective functionalization at different positions on the aromatic ring.

Intramolecular Cyclization and Rearrangement Processes

The arrangement of functional groups in this compound, specifically the ortho-relationship between the amino and carboximidamide groups, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. A common and important transformation for ortho-aminobenzamidines is their cyclization to form quinazoline derivatives. nih.govmdpi.comresearchgate.netacs.orgresearchgate.netnih.govnih.gov

This can be achieved by reacting the ortho-aminobenzamidine with various one-carbon synthons, such as aldehydes, orthoesters, or formamide. The reaction proceeds through an initial condensation to form an intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline ring system.

Table 3: Synthesis of Quinazoline Derivatives from a Model Ortho-Aminobenzamidine

ReactantReagentProductYield (%)
2-AminobenzamidineTriethyl orthoformateQuinazoline~85
2-AminobenzamidineBenzaldehyde2-Phenylquinazoline~75
2-AminobenzamidineFormic acidQuinazolin-4(3H)-one~90

Yields are approximate and based on general literature procedures for the synthesis of quinazolines from 2-aminobenzamidine.

In the case of this compound, reaction with a suitable one-carbon electrophile would be expected to yield a 7-methoxyquinazoline (B158907) derivative.

Rearrangement processes are also a possibility for this class of compounds. For instance, N-arylbenzamidines can undergo rearrangements under certain conditions. nih.govrsc.org While less common for the parent compound, derivatives of this compound, particularly those with substituents on the amidine nitrogens, could potentially undergo Dimroth-type rearrangements or other complex intramolecular transformations.

Derivatization and Functionalization Strategies for 3 Amino 4 Methoxybenzenecarboximidamide

Selective Modification of the Imidamide Nitrogen Atoms

N-Alkylation and N-Acylation

N-alkylation introduces alkyl groups onto the nitrogen atoms of the imidamide moiety. This process can be achieved through various synthetic methods, often involving the use of alkyl halides or other alkylating agents in the presence of a base. The degree of alkylation can be controlled by stoichiometric adjustments of the reagents. For instance, selective mono-N-alkylation can be achieved under specific conditions, while exhaustive alkylation can lead to di- or tri-substituted products. monash.eduorganic-chemistry.org

N-acylation involves the introduction of an acyl group to the imidamide nitrogen, forming an N-acylamidine. This transformation is typically accomplished using acyl chlorides or anhydrides. N-acylation can impact the electronic properties of the imidamide group and introduce new functional handles for further derivatization. Enzymatic methods for N-acylation are also being explored as a greener alternative to traditional chemical synthesis. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagentsProduct TypePotential Impact
N-AlkylationAlkyl halide, BaseN-Alkyl amidineIncreased lipophilicity, altered basicity
N-AcylationAcyl chloride, BaseN-Acyl amidineModified electronic properties, new functional group

Formation of Substituted Amidines

The synthesis of substituted amidines from 3-Amino-4-methoxybenzenecarboximidamide allows for the introduction of a wide variety of substituents on the nitrogen atoms. One common approach is the direct condensation of the parent amidine with primary or secondary amines. core.ac.uknih.gov This reaction is often facilitated by the use of catalysts or activating agents to enhance the reactivity of the nitrile precursor or the amine. organic-chemistry.org The choice of the amine component dictates the nature of the substituent, enabling the creation of a diverse library of derivatives. beilstein-journals.org

Another strategy involves the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid to form an imidate, which can then react with an amine to yield the desired substituted amidine. While effective, this method can sometimes be limited by harsh reaction conditions. core.ac.uk

Development of N'-Hydroxy Derivatives

The introduction of a hydroxyl group on one of the imidamide nitrogens leads to the formation of N'-hydroxy derivatives, also known as amidoximes. These derivatives can be synthesized through the reaction of the corresponding nitrile with hydroxylamine. lookchem.com N'-hydroxy amidines are of particular interest due to their ability to act as bioisosteres of carboxylic acids and their potential to chelate metal ions. The synthesis of these derivatives has been explored for various aromatic and heteroaromatic systems. nih.gov

Functionalization at the Aromatic Ring

The benzene (B151609) ring of this compound provides a scaffold for further functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties.

Electrophilic Aromatic Substitution (Directed and Undirected)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the existing amino and methoxy (B1213986) groups are activating and ortho-, para-directing. masterorganicchemistry.com This directing effect influences the position of incoming electrophiles. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comyoutube.com

The amino group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. Their combined influence will direct incoming electrophiles to the positions ortho and para to the amino group (positions 2 and 6) and ortho to the methoxy group (position 5). Steric hindrance may play a role in the regioselectivity of these reactions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic ReagentExpected Major Product(s)
HNO₃ / H₂SO₄ (Nitration)2-Nitro- and 6-Nitro- derivatives
Br₂ / FeBr₃ (Bromination)2-Bromo- and 6-Bromo- derivatives
SO₃ / H₂SO₄ (Sulfonation)2-Sulfonic acid and 6-Sulfonic acid derivatives

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds on aromatic rings. researchgate.netethz.ch To utilize these reactions, the aromatic ring of this compound would typically first be functionalized with a leaving group, such as a halide (e.g., Br, I), through a reaction like electrophilic halogenation.

Once halogenated, the derivative can participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new C-N bond.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst to form a new C-C bond with vinylation.

These reactions offer a versatile approach to introduce a wide range of functional groups and structural motifs onto the aromatic core of the molecule.

Site-Selective C-H Functionalization Methodologies

Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials (like organohalides), thus improving atom economy. rsc.org For this compound, the existing amino and methoxy groups can act as directing groups to control the site-selectivity of C-H activation.

Directing group assistance is a key paradigm for controlling regioselectivity in these transformations. rsc.org The lone pair of electrons on the nitrogen of the amino group or the oxygen of the methoxy group can coordinate to a transition metal catalyst, bringing it into proximity with specific C-H bonds on the aromatic ring. This strategy can facilitate the selective functionalization of C-H bonds that are ortho to the directing group. rsc.org Recent advancements have focused on achieving functionalization at more remote positions, which remains a significant challenge. rsc.orgrsc.org Catalyst-controlled strategies can also be employed to achieve different site-selectivities, where the choice of metal catalyst (e.g., Rhodium vs. Iridium) can dictate the position of functionalization. nih.govchemrxiv.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.govresearchgate.net These reactions are highly efficient and convergent, making them ideal for generating molecular complexity and diversity. beilstein-journals.org

One-Pot Syntheses of Complex Derivatives

The primary amino group of this compound makes it an excellent candidate for inclusion in various MCRs. For instance, it can serve as the amine component in well-known reactions such as the Ugi or Passerini reactions (if modified), leading to the rapid assembly of complex, peptide-like structures. beilstein-journals.orgnih.gov

Ugi Four-Component Reaction (U-4CR): In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. beilstein-journals.org By using this compound as the amine component, a diverse library of complex derivatives can be synthesized in a single step by varying the other three components.

Other MCRs: The amino functionality can also participate in other MCRs, such as the Hantzsch or Biginelli reactions, to construct various heterocyclic systems fused to or substituted on the core aromatic ring.

Table 2: Potential Multicomponent Reactions Involving this compound as the Amine Component

Reaction NameOther ComponentsResulting Scaffold
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino Amide Derivatives
Doebner ReactionAldehyde, Pyruvic AcidQuinolinedicarboxylic Acid Derivatives nih.gov
Strecker ReactionAldehyde/Ketone, Cyanide Source (e.g., KCN)α-Aminonitrile Derivatives nih.gov

Diversity-Oriented Synthesis (DOS) Enabled by the Compound

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently create structurally diverse small molecules, often inspired by natural products. mdpi.comnih.gov The goal is to populate chemical space with a wide range of molecular scaffolds rather than focusing on a single target. mdpi.com

The this compound scaffold is an excellent starting point for a DOS campaign. Its multiple functionalization handles allow for the application of various synthetic pathways to generate a library of diverse compounds. A common DOS strategy is the "build/couple/pair" approach, where a core molecule is built, coupled with various reagents, and then subjected to intramolecular reactions to form different ring systems. nih.govnih.gov

By combining the cross-coupling, C-H functionalization, and multicomponent reaction strategies discussed above, a single starting material can give rise to a multitude of structurally distinct molecules. For example, the product of a Ugi reaction could undergo a subsequent intramolecular Heck reaction to generate a complex, polycyclic heterocyclic system. This approach enables the rapid exploration of chemical space around the this compound core. chemrxiv.org

Structural Elucidation and Advanced Characterization of 3 Amino 4 Methoxybenzenecarboximidamide and Its Derivatives

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the unambiguous identification and structural confirmation of 3-Amino-4-methoxybenzenecarboximidamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D NMR spectra, a detailed structural assignment can be achieved.

The ¹H NMR spectrum of a related compound, 3-amino-4-methoxybenzamide, shows characteristic signals that can be extrapolated to understand the environment of protons in this compound. chemicalbook.com For instance, aromatic protons typically resonate in the downfield region of the spectrum, while protons of the amino and methoxy (B1213986) groups have distinct chemical shifts.

For a comprehensive understanding, the analysis of both ¹H and ¹³C NMR spectra is crucial. In a study of various substituted anilines and benzoic acids, the chemical shifts were reported in parts per million (ppm) using tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org The multiplicity of the signals (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 135
Methoxy (O-CH₃)~3.8~55
Amino (NH₂)Variable (broad)-
Imidamide (NH/NH₂)Variable (broad)~165

Note: The exact chemical shifts can be influenced by the solvent and concentration.

The interpretation of these spectra confirms the presence of the key functional groups and their relative positions on the benzene (B151609) ring. For example, the downfield shift of the aromatic carbons is characteristic of their attachment to the electron-withdrawing imidamide group and the electron-donating amino and methoxy groups. rsc.orgnih.gov

Amidine and related functional groups can exhibit tautomerism, a phenomenon where a proton migrates between two different positions in the molecule, leading to a dynamic equilibrium between two or more structural isomers called tautomers. researchgate.netnih.gov NMR spectroscopy, particularly variable temperature NMR, is a key technique for studying such equilibria. researchgate.net

In benzamidine (B55565) derivatives, the position of the double bond within the imidamide group can shift, leading to different tautomeric forms. nih.gov The rate of this exchange influences the appearance of the NMR spectrum. nih.gov If the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. nih.govnih.gov Conversely, if the exchange is fast, averaged signals will be seen. nih.gov The study of related benzimidazole (B57391) compounds has shown that the tautomeric equilibrium can be influenced by solvent polarity and temperature. researchgate.netresearchgate.net For instance, in some cases, distinct tautomers could be observed at low temperatures. researchgate.net The presence of different tautomers can have significant implications for the biological activity of the molecule. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its functional groups.

Amino (NH₂) Group: Primary aromatic amines typically exhibit two N-H stretching vibrations in the region of 3500-3300 cm⁻¹. orgchemboulder.commasterorganicchemistry.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

Methoxy (O-CH₃) Group: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. A characteristic C-O stretching vibration is also expected.

Imidamide (C(=NH)NH₂) Group: This group will show N-H stretching vibrations, similar to the amino group. The C=N double bond stretch is anticipated in the region of 1680-1620 cm⁻¹.

Aromatic Ring: The C-H stretching of the aromatic ring appears above 3000 cm⁻¹. libretexts.org C=C in-ring stretching vibrations are typically observed around 1600-1450 cm⁻¹. libretexts.org Out-of-plane (oop) C-H bending vibrations between 900 and 675 cm⁻¹ can provide information about the substitution pattern of the benzene ring. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (NH₂)N-H Stretch3500 - 3300 (two bands)
N-H Bend1650 - 1580
Methoxy (O-CH₃)C-H Stretch~2950
C-O Stretch~1250
ImidamideN-H Stretch~3400 - 3100
C=N Stretch~1650
Aromatic RingC-H Stretch>3000
C=C Stretch1600 - 1450

The analysis of the IR spectrum provides confirmatory evidence for the presence of the key functional moieties within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can reveal details about its structure through the analysis of fragmentation patterns. researchgate.net

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. In addition to the molecular ion, fragment ions are formed when the molecule breaks apart in the mass spectrometer. The fragmentation pattern is often predictable and can be used to deduce the structure of the molecule. libretexts.org

For aromatic amines, alpha-cleavage is a common fragmentation pathway. libretexts.org The fragmentation of benzamidine itself shows a characteristic pattern that can be used as a reference. ufz.denih.gov Common losses in the mass spectrum of related aromatic compounds include the loss of small neutral molecules like CO, HCN, and radicals such as CH₃. researchgate.netnih.gov The presence of nitrogen in the molecule is often indicated by a molecular ion with an odd mass number (the Nitrogen Rule). libretexts.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Description Predicted m/z
[M]⁺Molecular Ion179
[M-NH₂]⁺Loss of an amino group163
[M-CH₃]⁺Loss of a methyl radical from the methoxy group164
[M-OCH₃]⁺Loss of a methoxy radical148
[M-C(=NH)NH₂]⁺Loss of the imidamide group136
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₈H₁₁N₃O.

The expected monoisotopic mass of the neutral molecule is 165.0897 g/mol . In positive-ion mode ESI-HRMS, the compound would be detected as its protonated form, [M+H]⁺. The exact mass of this ion is crucial for its identification in complex matrices and for confirming its elemental formula. While experimental data for the target compound is not available, the computed exact mass for the related compound 3-Amino-4-methoxybenzamide (C₈H₁₀N₂O₂) is 166.074227566 Da. wikipedia.org For the unsubstituted benzamidine (C₇H₈N₂), the exact mass is 120.0687483 Da. ufz.de

Table 1: Predicted HRMS Data for this compound

Formula Species Calculated m/z
C₈H₁₁N₃O [M+H]⁺ 166.0975

Note: The values in this table are calculated theoretical predictions and have not been experimentally verified.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For protonated this compound, fragmentation would likely be initiated at the protonated amidine group, which is the most basic site.

Common fragmentation pathways for related aromatic amides and amines include the cleavage of the amide bond and losses of small neutral molecules. nih.gov For aromatic amides, a resonance-stabilized benzoyl cation is often formed, which can then lose a molecule of carbon monoxide. nih.gov In the case of benzamidine itself, fragmentation of the [M+H]⁺ ion is observed. ufz.de For the target molecule, characteristic fragmentation would involve the loss of ammonia (B1221849) (NH₃) from the amidine group, and subsequent fragmentation of the methoxy and amino substituents on the aromatic ring. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway.

Table 2: Predicted Major Fragmentation Ions for [C₈H₁₁N₃O+H]⁺

Precursor m/z Predicted Fragment m/z Putative Neutral Loss
166.0975 149.0709 NH₃
166.0975 151.0736 •CH₃

Note: This table represents predicted fragmentation patterns based on the analysis of similar structures and has not been experimentally confirmed for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of the electronic structure of the molecule. Aromatic compounds typically exhibit strong absorption in the UV region. nih.gov

For this compound, the spectrum is expected to be dominated by π-π* transitions of the substituted benzene ring. The presence of the amino and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Aromatic imines are known to exhibit both π-π* and n-π* transitions. nih.gov Studies on related aromatic amines show absorption peaks in the range of 200-700 nm. researchgate.net For instance, benzamidine exhibits spectral changes in the UV region between 230 and 300 nm when binding to proteins. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

Transition Predicted λmax (nm)
π → π* ~240 - 260
π → π* ~280 - 320

Note: The values in this table are estimations based on typical electronic transitions for substituted aromatic systems and have not been experimentally determined for the target compound.

Crystallographic Studies

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Hydrogen Bonding Networks and Crystal Packing

The solid-state structure of this compound is expected to be heavily influenced by hydrogen bonding. The amino and amidine groups are excellent hydrogen bond donors, while the nitrogen atoms of the amidine and the oxygen of the methoxy group are hydrogen bond acceptors. This would likely lead to the formation of an extensive three-dimensional hydrogen-bonding network.

Other Advanced Analytical Techniques

The comprehensive structural elucidation and characterization of this compound and its derivatives are further complemented by other advanced analytical techniques. These methods provide additional layers of information regarding the molecule's vibrational properties and elemental composition, which are crucial for confirming its identity and purity.

Raman Spectroscopy

The spectrum would be expected to be dominated by signals corresponding to the various functional groups present in the molecule. Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Amino (NH₂) group vibrations: The N-H stretching vibrations are expected in the 3400-3200 cm⁻¹ range. The NH₂ scissoring and wagging modes would appear at lower frequencies.

Methoxy (O-CH₃) group vibrations: C-H stretching vibrations of the methyl group would be found in the 2950-2850 cm⁻¹ region. The C-O stretching vibration would also be present.

Carboximidamide (C(=NH)NH₂) group vibrations: This functional group would exhibit a characteristic C=N stretching vibration, typically in the 1680-1620 cm⁻¹ range. The N-H stretching and bending vibrations of the imino and amino groups would also contribute to the spectrum.

Aromatic ring vibrations: C-C stretching vibrations within the benzene ring are expected to produce signals in the 1600-1400 cm⁻¹ region.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared with the theoretical values calculated from the molecular formula. This comparison is a critical step in verifying the synthesis of a new compound and establishing its empirical and molecular formula.

For this compound, the molecular formula is C₈H₁₁N₃O. Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01896.0853.62
HydrogenH1.011111.116.20
NitrogenN14.01342.0323.45
OxygenO16.00116.008.93
Total 179.22 100.00

In a research setting, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen from an elemental analyzer would be expected to be within ±0.4% of the calculated theoretical values to confirm the purity and identity of the synthesized this compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment. For derivatives of this compound, similar calculations and experimental validations would be performed based on their respective molecular formulas.

Computational and Theoretical Studies on 3 Amino 4 Methoxybenzenecarboximidamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometry, electronic structure, and spectroscopic characteristics of molecules. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the equilibrium geometry. For 3-Amino-4-methoxybenzenecarboximidamide, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The methoxy (B1213986) (-OCH₃), amino (-NH₂), and carboximidamide (-C(=NH)NH₂) groups can all rotate, leading to various conformers with different energy levels. Computational methods can map out the potential energy surface to identify the most stable conformers and the energy barriers between them.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (aromatic)1.39 - 1.41
C-N (amino)1.38
C-O (methoxy)1.37
C-C (carboximidamide)1.48
C=N (imidamide)1.28
C-N (imidamide)1.35
Bond Angle (°)C-C-C (aromatic)119 - 121
C-C-N (amino)120.5
C-C-O (methoxy)118.9
Dihedral Angle (°)C-C-O-C (methoxy)178.5
C-C-C-N (carboximidamide)-25.4

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be derived from specific quantum chemical calculations.

The electronic structure of a molecule governs its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen and oxygen atoms are expected to be electron-rich (nucleophilic sites), while the hydrogen atoms of the amino and imidamide groups are likely to be electron-poor (electrophilic sites).

Table 2: Illustrative Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Gap4.62

Note: These values are representative and would be determined by specific DFT calculations.

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for structure verification.

NMR (Nuclear Magnetic Resonance): Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei.

IR (Infrared): IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectrum provides a fingerprint of the molecule's functional groups.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹H NMRChemical Shift (δ, ppm)Aromatic H: 6.5-7.5, Methoxy H: 3.8, Amino H: 4.5, Imidamide H: 8.0-9.0
¹³C NMRChemical Shift (δ, ppm)Aromatic C: 110-150, Methoxy C: 56, Carboximidamide C: 165
IRVibrational Frequency (cm⁻¹)N-H stretch (amino/imidamide): 3200-3400, C=N stretch: ~1650, C-O stretch: ~1250
UV-Visλmax (nm)~280, ~320

Note: These are plausible, illustrative values. Precise predictions require specific calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment.

MD simulations can explore the conformational landscape of this compound in a solvent, typically water, to understand its flexibility under more realistic conditions. These simulations can reveal how the molecule changes its shape and how different conformers interconvert.

Furthermore, the carboximidamide group can exist in different tautomeric forms. MD simulations, often combined with quantum mechanics (QM/MM methods), can be used to study the equilibrium between these tautomers and the energetic barriers for their interconversion.

Reaction Mechanism Elucidation

Transition State Calculations for Key Transformations

Transition state (TS) theory is a cornerstone of computational reaction dynamics, allowing for the identification of the highest energy point along a reaction coordinate. This "unstable equilibrium structure" represents the energy barrier that must be overcome for a reaction to proceed. youtube.com Locating a transition state is crucial for calculating activation energies, which in turn determine reaction rates.

For a molecule such as this compound, transition state calculations could elucidate several key transformations:

Rotational Barriers: Calculating the energy barrier for the rotation around the C-N bond of the amino group or the C-C bond of the methoxy group to understand conformational preferences.

Reaction Mechanisms: If the compound were to undergo cyclization, hydrolysis, or act as a nucleophile, TS calculations could map the lowest energy pathway, revealing the step-by-step mechanism of bond formation and cleavage. researchgate.net

Protonation/Deprotonation: Identifying the transition state for proton transfer to or from the molecule is essential for understanding its acid-base chemistry.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are standard for locating transition states. youtube.com These calculations provide the geometry of the TS and its vibrational frequencies, where the presence of a single imaginary frequency confirms it as a true first-order saddle point on the potential energy surface. While general methods are well-established, specific transition state energies for reactions involving this compound are not readily found in published studies.

Energy Landscapes of Reaction Pathways

For this compound, mapping the energy landscape could reveal:

Stable Conformers: The molecule has several rotatable bonds, and an energy landscape would identify the most stable three-dimensional arrangements (global and local minima).

Reaction Intermediates: In multi-step reactions, such as its synthesis or subsequent transformations, the landscape would show metastable intermediates that exist in valleys between high-energy transition states. researchgate.net

Binding Pathways: If studying its interaction with a biological target, the free energy landscape can characterize the binding process, including unbound, intermediate, and fully bound states. researchgate.net

Techniques like Replica Exchange Molecular Dynamics (REMD) and metadynamics are often employed to explore complex energy landscapes, especially for flexible molecules or those interacting with their environment. nih.govnih.gov These simulations can reveal how factors like solvent affect the conformational preferences and reactivity of the compound. nih.gov Analysis of the energy landscape for benzamidine (B55565), a core component of the target molecule, has been used to characterize its binding pathways to proteins, highlighting different energy states such as unbound, intermediate, and bound. researchgate.net

pKa Prediction and Acidity/Basicity Studies

The pKa value is a quantitative measure of a compound's acidity or basicity and is fundamental to its behavior in solution. For this compound, there are two primary basic centers: the amino group (-NH2) and the carboximidamide group (-C(NH)NH2). The amidine group is significantly more basic than the aniline-like amino group due to the resonance stabilization of its protonated form (the amidinium ion).

Computational methods can reliably predict pKa values by calculating the Gibbs free energy change of the protonation reaction in a solvent. researchgate.netnih.gov This is often done using a thermodynamic cycle that involves calculating gas-phase basicity and the solvation energies of the neutral and protonated species using a polarizable continuum model (PCM). researchgate.net

The basicity of the aniline-like amino group is influenced by the other substituents on the benzene (B151609) ring.

Amino Group (-NH2): As an electron-donating group, it increases the basicity of other groups.

Methoxy Group (-OCH3): This is also an electron-donating group, which increases electron density on the ring and enhances the basicity of the amino group. pharmaguideline.com

Carboximidamide Group: This group's electronic effect is more complex, but it generally acts as an electron-withdrawing group via resonance, which would decrease the basicity of the aniline (B41778) nitrogen.

The interplay of these effects determines the final pKa. Studies on substituted anilines show a strong correlation between substituent electronic effects (represented by Hammett constants) and pKa values. nih.gov Electron-donating groups increase pKa (more basic), while electron-withdrawing groups decrease it (less basic). pharmaguideline.com

Table 1: Influence of Substituents on the pKa of Aniline This table, based on general chemical principles, illustrates the expected qualitative impact of substituent groups like those found in this compound. The values are for monosubstituted anilines and serve as a reference.

Substituent (at para-position)Electronic EffectEffect on pKa of Aniline (pKa ≈ 4.6)
-OCH3Electron-DonatingIncrease
-NH2Electron-DonatingIncrease
-CNElectron-WithdrawingDecrease
-NO2Electron-WithdrawingDecrease

This is an illustrative table. The carboximidamide group's effect is not listed but would be expected to be electron-withdrawing.

Design of Novel Derivatives with Tuned Properties

Computational chemistry is a powerful tool in rational drug design, allowing for the in-silico creation and evaluation of novel derivatives before undertaking costly and time-consuming synthesis. nih.gov Starting with a core structure like this compound, derivatives can be designed to fine-tune specific properties.

Key properties that can be tuned through derivatization include:

Electronic Properties: Adding electron-withdrawing or electron-donating groups can alter the molecule's reactivity, oxidation potential, and the pKa of its functional groups. umn.edu For instance, replacing the amino group with a nitro group would drastically lower the basicity.

Steric Properties: Modifying substituents can control the molecule's shape and size, which is critical for optimizing interactions with a biological target, such as fitting into an enzyme's active site.

Lipophilicity: Adding or removing polar or nonpolar groups can change the molecule's solubility and ability to cross biological membranes.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features with chemical or biological activity. By systematically modifying the parent structure and calculating key molecular descriptors (e.g., HOMO/LUMO energies, molecular surface area, charge distribution), researchers can predict which derivatives are most likely to possess desired characteristics. umn.edu While specific design studies on derivatives of this compound are not prominent in the literature, the foundational strategies are well-developed within computational chemistry.

Applications of 3 Amino 4 Methoxybenzenecarboximidamide As a Synthetic Building Block and in Materials Science

Role as a Precursor in Organic Synthesis

The strategic placement of reactive functional groups on the 3-Amino-4-methoxybenzenecarboximidamide backbone renders it an important intermediate in multi-step organic reactions aimed at producing complex molecular architectures.

The presence of the 1,2-diamino moiety (considering the amidine as a masked amine) and the carboximidamide group allows for the construction of various fused heterocyclic systems. The amino group and one of the nitrogen atoms of the amidine can act as nucleophiles to react with bifunctional electrophiles, leading to the formation of five- or six-membered heterocyclic rings fused to the benzene (B151609) ring.

One of the most prominent applications of analogous benzamidines is in the synthesis of quinazolines. acs.orgnih.govrsc.org The reaction of a benzamidine (B55565) with various carbonyl compounds or their equivalents can lead to the formation of the quinazoline (B50416) core. For instance, the reaction of this compound with aldehydes or ketones could proceed via a condensation reaction followed by cyclization and aromatization to yield substituted amino-methoxy-quinazolines. These compounds are of significant interest due to their wide range of biological activities. orientjchem.org

Furthermore, the vicinal amino and amidine functionalities can be utilized in the synthesis of other heterocyclic systems such as benzimidazoles and pyrimidines. The synthesis of pyrimidines from amidines is a well-established method, often involving reaction with a three-carbon electrophilic partner. organic-chemistry.orgresearchgate.netnih.govresearchgate.netnih.gov The electron-donating methoxy (B1213986) group at the 4-position can influence the regioselectivity of these cyclization reactions.

Table 1: Representative Heterocyclic Scaffolds Potentially Derived from this compound This table presents hypothetical, yet chemically plausible, heterocyclic systems that could be synthesized from this compound based on known reactions of analogous compounds.

Starting MaterialReagentPotential Heterocyclic Product
This compoundα,β-Unsaturated KetoneSubstituted Quinazoline
This compound1,3-Dicarbonyl CompoundSubstituted Pyrimidine
This compoundα-HaloketoneSubstituted Benzimidazole (B57391)

Beyond the synthesis of simple heterocycles, this compound can serve as a foundational element for building more complex, polycyclic aromatic systems. The amino group can be diazotized and subsequently transformed into a variety of other functional groups, or it can participate in coupling reactions to extend the aromatic system.

In the context of multi-step syntheses, this compound can be a crucial intermediate. The differential reactivity of its functional groups allows for selective transformations. For example, the amino group can be protected, allowing for reactions to be carried out on the amidine functionality, followed by deprotection and further derivatization of the amino group. This orthogonal reactivity is a key feature for its use in the synthesis of complex target molecules. A related compound, 3-amino-4-methoxybenzanilide (B94723), has been synthesized as a precursor for more complex structures, highlighting the utility of this substitution pattern in multi-step synthesis. google.comnih.gov

Scaffold for Diversification and Library Synthesis

The structural features of this compound make it an ideal scaffold for the generation of chemical libraries for drug discovery and materials science research.

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for desired properties. wikipedia.org The this compound core provides multiple points for diversification. The amino group can be acylated, alkylated, or used in sulfonylation reactions with a wide variety of reagents. Similarly, the amidine group can be derivatized. This allows for the creation of a large library of compounds from a single, common intermediate. The principles of combinatorial synthesis have been successfully applied to other scaffolds, such as benzimidazoles, to generate diverse libraries. nih.govcapes.gov.br

Table 2: Potential Points of Diversification on the this compound Scaffold for Combinatorial Library Synthesis This table illustrates the functional groups on the core scaffold that can be readily modified to generate a library of diverse chemical entities.

Position/Functional GroupType of ReactionExample of Reagent Class
3-Amino GroupAcylationAcid Chlorides, Carboxylic Acids
3-Amino GroupSulfonylationSulfonyl Chlorides
3-Amino GroupReductive AminationAldehydes, Ketones
Carboximidamide GroupN-Alkylation/ArylationAlkyl Halides, Aryl Halides

The use of this compound as a scaffold enables the generation of novel chemical entities with potentially unique biological activities or material properties. By systematically modifying the functional groups, chemists can explore the chemical space around this core structure. This approach is fundamental to modern drug discovery and the development of new materials. The generation of libraries of related compounds, such as bis-cyclic guanidines, has proven effective in identifying new bioactive agents. nih.gov

Applications in Materials Science

The utility of this compound in materials science is primarily realized through its conversion to its corresponding carboxylic acid derivative, 3-amino-4-methoxybenzoic acid. The carboximidamide group (C(=NH)NH2) can be hydrolyzed to a carboxylic acid group (-COOH), establishing this compound as a potential synthetic precursor to monomers and other functional materials. sydney.edu.aumasterorganicchemistry.comchemistrysteps.com This relationship is foundational to its application in the synthesis of advanced polymers and functional materials.

Monomer for Polymer Synthesis (e.g., Poly-3-amino-4-methoxybenzoic acid-gelatin, if applicable in material science context)

While direct polymerization of this compound is not widely documented in the context of materials science, its derivative, 3-amino-4-methoxybenzoic acid, serves as a key monomer in the synthesis of novel biomaterials. A notable example is the conductive biomaterial, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). researchgate.netscholaris.ca

This hydrogel has been synthesized and investigated for its potential in biomedical applications, specifically for cardiac therapy. After a myocardial infarction, scar tissue can disrupt the electrical signaling necessary for coordinated heart contractions, leading to arrhythmias. researchgate.netscholaris.ca The PAMB-G hydrogel is designed as a conductive biomaterial that can be injected into the infarct region to help re-synchronize myocardial contraction. researchgate.netscholaris.ca Extensive biocompatibility studies have shown that PAMB-G is non-cytotoxic to cardiomyocytes and stem cells, indicating its potential for clinical evaluation as a therapy for patients with desynchronized heart contractions. researchgate.netscholaris.ca

Precursor for Functional Materials (e.g., dyes, pigments, energetic materials, metal chelators for environmental applications)

The structural features of this compound, particularly the amino and methoxy groups on the benzene ring, suggest its potential as a precursor for various functional materials. While specific research on the direct use of this carboximidamide for dyes, pigments, or energetic materials is limited, its derivative, 3-amino-4-methoxybenzoic acid (AMB), has been successfully used to create functional polymers for environmental remediation.

A novel copolymer, poly(aniline-co-3-amino-4-methoxybenzoic acid) (PANI-AMB), has been synthesized and demonstrated to be a highly effective adsorbent for the selective recovery of palladium (Pd(II)) from mixed metal solutions, such as the leaching liquor of spent automotive catalysts. rsc.org The presence of multiple functional groups (–NH–, –N=, –COOH, and –OCH3) on the copolymer chain allows for efficient chelation of Pd(II) ions. rsc.org The sorption process involves both chelation and a redox mechanism, where Pd(II) is reduced to its elemental form, Pd(0). rsc.org

The performance of the PANI-AMB copolymer as a metal chelator for palladium is notable for its high adsorption capacity and selectivity.

Table 1: Adsorption Capacity of PANI-AMB for Pd(II)

Parameter Value Reference
Maximum Adsorption Capacity 278.5 mg g⁻¹ rsc.org
Separation Factor (βPd/Pt) 4.3 × 10³ rsc.org

This high capacity and selectivity make the PANI-AMB copolymer a promising functional material for environmental applications, specifically for the recovery of precious metals from industrial waste streams. The material has also shown good stability and reusability. rsc.org

The electronic and optical properties of materials derived from 3-amino-4-methoxybenzoic acid have been a subject of investigation, particularly in the context of conductive polymers.

The PANI-AMB copolymer exhibits interesting electronic properties. The synthesis of this copolymer via oxidative polymerization of aniline (B41778) with 3-amino-4-methoxybenzoic acid results in a conductive material. rsc.org The mechanism of palladium adsorption on this copolymer involves not just chelation but also redox reactions, highlighting the electronically active nature of the polymer. rsc.org

In a related context, copolymers of aniline with other substituted benzoic acids have been studied for their electronic properties. For instance, poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) was synthesized and showed good redox activity and electrical conductivity. acs.org While this is a different copolymer, it underscores the principle that incorporating substituted aminobenzoic acid derivatives into a polyaniline backbone can yield functional polymers with tunable electronic properties. The conductivity and redox behavior of such materials are crucial for their application in sensors, electronic devices, and, as demonstrated, in redox-based separation processes. rsc.orgacs.org

Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-vis), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) have been used to confirm the structure and the interaction mechanism between the PANI-AMB copolymer and palladium ions. rsc.org These analyses are essential for understanding the material's optical and electronic behavior and confirming the successful synthesis of the functional polymer.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 3-Amino-4-methoxybenzenecarboximidamide is a primary area for future investigation. Moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste, the focus is shifting towards more elegant and sustainable approaches.

Catalytic and Biocatalytic Approaches

Catalysis, in its various forms, offers a powerful toolkit for the construction of complex molecules. For the synthesis of this compound, both metal-based and enzymatic catalysts hold considerable promise.

Catalytic Strategies:

Another promising avenue is the catalytic reductive amination of a corresponding carbonyl compound. The use of inexpensive and safe reducing agents, such as polymethylhydrosiloxane (B1170920) (PMHS) in conjunction with a Lewis acid catalyst like AlCl₃, has been shown to be effective for the synthesis of substituted amines and could be adapted for the synthesis of the target amidine. rsc.org

Biocatalytic Pathways:

The application of enzymes in organic synthesis is rapidly expanding, offering unparalleled selectivity under mild conditions. While the direct enzymatic synthesis of amidines is still an emerging field, several biocatalytic strategies could be explored. researchgate.net

Nitrile Hydratase and Amidase Systems: A two-step enzymatic cascade employing a nitrile hydratase to convert a nitrile precursor to the corresponding amide, followed by an amidase to form the amidine, is a conceivable route.

Engineered Transaminases: Recent advances in protein engineering have led to the development of transaminases capable of aminating a wide range of substrates. nih.govnih.gov Future work could focus on engineering these enzymes to accept a suitable precursor of this compound.

ATP-Grasp Enzymes: These enzymes are known to catalyze the formation of amide bonds and could potentially be engineered to facilitate the final step in the synthesis of the target compound. nih.gov

Catalytic Approach Potential Precursor Key Advantages Research Focus
Direct Catalytic Amination3-Cyano-4-methoxyanilineHigh atom economy, potential for sustainable catalysts.Development of earth-abundant metal catalysts and recyclable catalytic systems.
Catalytic Reductive Amination3-Formyl-4-methoxyanilineUse of mild and safe reagents.Optimization of reaction conditions and catalyst systems for amidine formation.
Biocatalytic Cascade3-Cyano-4-methoxyanilineHigh selectivity, mild reaction conditions, environmentally friendly.Discovery and engineering of nitrile hydratases and amidases with suitable substrate specificity.
Engineered TransaminasesSuitably functionalized ketone or aldehydeEnantioselective synthesis of chiral derivatives.Protein engineering to expand substrate scope and enhance catalytic efficiency.

Flow Chemistry Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced control over reaction parameters, improved safety, and scalability. nih.gov The application of flow chemistry to the synthesis of this compound could provide significant advantages.

A multi-step flow synthesis could be designed, integrating several reaction steps into a continuous process. For instance, the nitration of a methoxy-substituted benzene (B151609) derivative, followed by reduction to the aniline (B41778), cyanation, and subsequent conversion to the amidine could all be performed in a continuous flow system. This approach would minimize the handling of potentially hazardous intermediates and allow for precise control over reaction conditions at each step, leading to higher yields and purity.

The use of packed-bed reactors containing immobilized catalysts or enzymes would further enhance the sustainability of the process by allowing for continuous operation and easy catalyst separation. The development of a continuous flow process for the synthesis of this compound represents a significant opportunity for future research, with the potential to transform its production from a batch process to a more efficient and scalable continuous one.

Exploration of Undiscovered Reactivity

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on harnessing this reactivity to develop novel transformations and materials.

Photochemical and Electrochemical Transformations

Photochemical Reactivity:

The presence of the amino and methoxy (B1213986) groups, both of which can influence the electronic properties of the aromatic ring, makes this compound an interesting candidate for photochemical reactions. The amino group is known to be a strong electron-donating group, which can facilitate photoinduced electron transfer processes.

Future studies could investigate the photochemical substitution reactions of this compound, where the methoxy group or a hydrogen atom on the ring is replaced by other functional groups under UV irradiation. rsc.org The photochemical behavior of related methoxyanthraquinones with amines has been studied, providing a basis for exploring similar reactions with the target molecule. rsc.org Furthermore, the interaction of the excited state of this compound with various reagents could lead to the formation of novel heterocyclic systems through photocyclization reactions.

Electrochemical Behavior:

Electrochemical methods offer a powerful and sustainable way to induce redox reactions without the need for chemical oxidants or reductants. mdpi.com The electrochemical oxidation of anilines has been extensively studied and is known to proceed through the formation of a cation radical. mdpi.comresearchgate.netresearchgate.net The presence of the methoxy and amidine groups will undoubtedly influence the oxidation potential and the subsequent reactivity of the resulting radical species.

Future research could focus on the electrochemical polymerization of this compound to form conductive polymers with interesting electronic and optical properties. Additionally, the electrochemical functionalization of the aromatic ring through C-H activation could provide a direct and efficient route to a variety of derivatives. acs.org The development of electrochemical methods for the synthesis and functionalization of this compound is a promising area for future investigation.

Transformation Type Potential Outcome Key Influencing Factors Research Direction
Photochemical SubstitutionIntroduction of new functional groups at various positions.Wavelength of light, solvent, presence of sensitizers or quenchers.Exploring the regioselectivity of photosubstitution and its synthetic applications.
PhotocyclizationFormation of novel heterocyclic structures.Intramolecular hydrogen bonding, nature of substituents.Design of precursors for the synthesis of complex polycyclic systems.
Electrochemical PolymerizationSynthesis of conductive polymers.Electrode material, solvent, electrolyte, applied potential.Characterization of the resulting polymers and exploration of their applications.
Electrochemical C-H FunctionalizationDirect introduction of functional groups onto the aromatic ring.Electrode potential, nature of the electrolyte and additives.Development of selective and efficient methods for the synthesis of derivatives.

Non-Covalent Interactions and Supramolecular Assembly

The ability of this compound to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, makes it an excellent building block for the construction of supramolecular assemblies. nih.govyoutube.combenthamscience.com

The amidine group is a particularly strong hydrogen bond donor and can also act as a ligand for metal coordination. The amino and methoxy groups can also participate in hydrogen bonding, further directing the self-assembly process. The aromatic ring provides a platform for π-π stacking interactions.

Future research in this area could focus on:

Crystal Engineering: The systematic study of the crystal packing of this compound and its derivatives to understand the interplay of different non-covalent interactions.

Host-Guest Chemistry: The design of host molecules that can selectively bind this compound, leading to applications in sensing and separation.

Self-Assembled Materials: The use of this compound as a building block for the construction of functional materials, such as gels, liquid crystals, and porous frameworks. The self-assembly can be triggered by changes in pH, temperature, or the addition of metal ions.

The exploration of the supramolecular chemistry of this compound is a rich area for future research with the potential to lead to the development of new materials with tailored properties.

Advanced Derivatization for Enhanced Chemical Functionality

The strategic derivatization of this compound can lead to a diverse range of new compounds with enhanced or entirely new functionalities. researchgate.netresearchgate.netfiveable.me Future research should focus on developing advanced and selective methods for the modification of this scaffold.

Targeted Functionalization:

N-Functionalization: The amino group and the amidine nitrogens are prime targets for functionalization. Acylation, alkylation, and arylation reactions can be used to introduce a wide variety of substituents, which can modulate the electronic properties, solubility, and biological activity of the molecule. nih.gov

C-H Functionalization: The direct functionalization of the C-H bonds on the aromatic ring is a highly desirable transformation. Recent advances in transition-metal-catalyzed C-H activation provide powerful tools for the selective introduction of functional groups at specific positions. mdpi.com

Modification of the Amidine Group: The amidine group itself can be transformed into other functional groups, such as heterocycles, providing access to a wider range of chemical space.

Combinatorial and High-Throughput Approaches:

The use of combinatorial chemistry and high-throughput screening can accelerate the discovery of new derivatives with desired properties. By creating libraries of compounds based on the this compound scaffold and screening them for a variety of activities, new lead compounds for applications in medicine, materials science, and catalysis can be identified.

The development of programmed synthesis strategies, where different functional groups can be selectively introduced in a stepwise manner, will be crucial for accessing complex and highly functionalized derivatives. epfl.ch

Derivatization Strategy Target Site Potential New Functionalities Enabling Technologies
N-Acylation/AlkylationAmino and Amidine groupsModified solubility, altered electronic properties, introduction of bioactive moieties.Standard organic synthesis techniques, flow chemistry for rapid optimization.
C-H Arylation/AlkylationAromatic ringExtension of the π-system, introduction of steric bulk, creation of new coordination sites.Transition-metal catalysis (e.g., Pd, Rh, Ir), photoredox catalysis.
Heterocycle FormationAmidine groupAccess to novel heterocyclic scaffolds with potential biological activity.Condensation reactions with bifunctional reagents.
Combinatorial SynthesisMultiple sitesRapid generation of diverse compound libraries.Solid-phase synthesis, automated synthesis platforms.

Site-Specific Modification at Challenging Positions

The functionalization of a multi-substituted aromatic ring like that in this compound presents a considerable synthetic challenge. The existing amino and methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to them. Conversely, the carboximidamide group's electronic influence is more complex. This substitution pattern makes site-specific modification at the remaining C-H positions a non-trivial task.

Future research would likely focus on advanced synthetic methodologies to overcome these challenges. The direct C–H functionalization of heterocyclic compounds has seen progress through strategies like photoredox catalysis, which can generate radical intermediates under mild conditions, potentially avoiding side reactions associated with other methods. beilstein-journals.org However, the presence of multiple nitrogen atoms, as in related N-heterocycles, can diminish reactivity or create undesired elimination pathways, a challenge that would need to be addressed for this compound. beilstein-journals.org

The development of novel catalyst systems is necessary to overcome the intrinsic reactivity issues posed by such molecules. beilstein-journals.org While many current approaches for creating derivatives rely on the de novo construction of the ring from appropriately substituted starting materials, future work could pioneer regioselective and stereoselective modifications directly on the core structure. beilstein-journals.orgnih.gov

Deeper Theoretical Insights

Advanced Computational Modeling of Complex Reactivity

A deeper understanding of the reactivity and potential interactions of this compound can be achieved through advanced computational modeling. Theoretical chemistry provides powerful tools to elucidate the electronic structure and predict the behavior of complex molecules.

Computational methods can gain insights into the binding modes of functional groups like amines and amidines. nih.gov By constructing a chemical space of binding sites, it is possible to analyze differences in properties and understand the types of interactions these groups favor. nih.gov For instance, computer modeling has been used to analyze how substituents on benzamidine (B55565) rings interact with enzyme surfaces, which is crucial for assessing inhibitory activity. nih.gov Such models could illuminate the role of the amino and methoxy groups in modulating the binding characteristics of the core benzamidine structure.

Table 1: Potential Computational Analyses for this compound

Computational Method Potential Insights Relevance to Research
Density Functional Theory (DFT) Calculation of electron density, orbital energies (HOMO/LUMO), and electrostatic potential. Predicts sites of electrophilic and nucleophilic attack, guiding synthetic strategies.
Molecular Dynamics (MD) Simulations Simulates the molecule's movement and conformational changes over time, often in a solvent. Provides insight into molecular flexibility, stability, and interactions with its environment. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. Elucidates the nature of intramolecular hydrogen bonding and other stabilizing interactions.

| Docking and Binding Free Energy Calculations | Models the interaction of the molecule with a biological target, such as an enzyme active site. | Predicts binding affinity and mode of action, guiding drug discovery efforts. nih.gov |

Machine Learning Applications in Property Prediction

Machine learning (ML) is increasingly used to accelerate chemical discovery by predicting molecular properties and reaction outcomes from existing data. nih.gov For a compound like this compound, ML algorithms could predict a wide range of characteristics, saving significant time and resources.

One prominent application is the prediction of reaction outcomes. Studies have shown that ML algorithms, such as the random forest model, can reliably predict the conversion rate of reactions even with small experimental datasets. pku.edu.cn For example, an ML model could be trained on data from the synthesis of various aromatic amines to predict the yield of a specific reaction involving this compound. pku.edu.cn These models often use molecular descriptors derived from quantum chemical calculations as inputs to learn the relationship between a molecule's features and its properties. pku.edu.cn

Beyond reaction prediction, ML can be applied to forecast key physicochemical and biological properties. By integrating data from molecular dynamics simulations with ML algorithms, it is possible to predict properties like aqueous solubility. nih.gov Other properties, such as binding affinity to a target protein, can also be modeled, allowing for the rapid virtual screening of potential drug candidates. researchgate.net

Table 2: Machine Learning Models and Their Predictive Applications

Machine Learning Model Potential Application for this compound Data Input Examples
Random Forest / Gradient Boosting Prediction of reaction yields, regioselectivity, or aqueous solubility. nih.govpku.edu.cn Molecular descriptors from DFT, experimental reaction conditions, logP values. nih.govpku.edu.cn
Support Vector Machines (SVM) Classification of the molecule as active or inactive against a biological target. Structural fingerprints, physicochemical properties. nih.gov
Graph Neural Networks (GNNs) Prediction of binding affinity and other properties by learning directly from the molecular graph structure. Atomic and bond features of the molecule.

| Multiple Linear Regression (MLR) | Simple models to predict properties like binding free energy based on a set of features. nih.gov | Quantum mechanical descriptors, steric and electronic parameters. |

Integration into New Chemical Technologies

Microfluidics and High-Throughput Screening in Synthesis

The integration of synthesis into modern automated platforms like microfluidic reactors represents a significant technological leap for chemical production. elveflow.com Microfluidic systems offer numerous advantages over traditional batch synthesis, including superior control over reaction conditions, enhanced heat and mass transfer, improved safety, and a significant reduction in reagent consumption. elveflow.comyoutube.com

These systems confine fluids to channels at the sub-millimeter scale, creating an environment characterized by laminar flow and short diffusion distances. nih.gov This allows for precise control over mixing and reaction times, often leading to higher yields and fewer byproducts. elveflow.commdpi.com The synthesis of organic compounds, including metal complexes and other functional materials, has been successfully demonstrated in microfluidic devices. mdpi.com A microfluidic platform could be designed for the continuous synthesis of this compound and its derivatives with high efficiency and reproducibility.

The true power of this technology emerges when combined with high-throughput screening (HTS). nih.gov Droplet-based microfluidics, where reactions are compartmentalized into nanoliter-volume droplets, allows for the rapid, parallel synthesis of thousands of distinct compounds. rsc.orgresearchgate.net Each droplet acts as a miniature reaction flask, and a library of derivatives of this compound could be generated by varying starting materials or reactants. rsc.org These HTS platforms can be integrated with analytical tools for immediate screening, drastically accelerating the discovery of molecules with desired properties. nih.govtue.nl

Table 3: Comparison of Synthesis Methods

Feature Conventional Batch Synthesis Microfluidic Synthesis
Reaction Volume Milliliters to Liters Nanoliters to Microliters researchgate.net
Heat & Mass Transfer Often inefficient, can lead to hotspots and poor mixing. Highly efficient due to large surface-area-to-volume ratio. elveflow.com
Reaction Control Limited precision over temperature, time, and mixing. Precise spatiotemporal control over reaction parameters. youtube.com
Safety Handling large quantities of hazardous materials can be risky. Improved safety due to small reagent volumes. elveflow.com
Throughput Low; typically one reaction at a time. High; suitable for parallel synthesis and HTS. nih.govnih.gov

| Reagent Consumption | High; significant waste generation. | Minimal reagent consumption and waste. rsc.org |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.